molecular formula C10H13BrMgO2 B15294400 Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide

Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide

Cat. No.: B15294400
M. Wt: 269.42 g/mol
InChI Key: RIIBHXAAPKMWOR-UHFFFAOYSA-M
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Description

Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide is an organomagnesium compound, likely structured as a Grignard reagent with the formula (4-ethyl-1,2-dimethoxyphenyl)MgBr. It is synthesized via the reaction of 4-bromo-1,2-dimethoxybenzene with magnesium metal in anhydrous tetrahydrofuran (THF) . This compound belongs to the class of aryl magnesium bromides, characterized by a benzene ring substituted with methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups, which influence its electronic and steric properties.

The ethyl and methoxy substituents at positions 4 and 1,2, respectively, confer unique reactivity. This compound is of interest in organic synthesis for forming carbon-carbon bonds and synthesizing complex aromatic derivatives.

Properties

IUPAC Name

magnesium;4-ethyl-1,2-dimethoxybenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13O2.BrH.Mg/c1-4-8-5-6-9(11-2)10(7-8)12-3;;/h5-7H,1,4H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIBHXAAPKMWOR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C[CH2-])OC.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide typically involves the reaction of 4-ethyl-1,2-dimethoxybenzene with magnesium in the presence of a brominating agent. The reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction can be represented as follows:

4-ethyl-1,2-dimethoxybenzene+Mg+Br2This compound\text{4-ethyl-1,2-dimethoxybenzene} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 4-ethyl-1,2-dimethoxybenzene+Mg+Br2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and strict control of reaction parameters such as temperature, pressure, and solvent composition are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: The compound can act as a nucleophile and add to electrophilic carbon atoms in carbonyl compounds, forming alcohols.

    Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include aldehydes and ketones. The reaction is typically carried out in an anhydrous ether solvent at low temperatures.

    Substitution Reactions: Reagents such as alkyl halides and aryl halides are used. The reaction conditions vary depending on the nature of the substrate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic Addition: The major products are secondary and tertiary alcohols.

    Substitution Reactions: The products are substituted benzene derivatives.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide has several applications in scientific research:

    Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of advanced materials such as polymers and nanomaterials.

    Biological Studies: The compound is used in the study of biochemical pathways and enzyme mechanisms.

Mechanism of Action

The mechanism of action of Magnesium;4-ethyl-1,2-dimethoxybenzene;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Key Research Findings

Stereochemical Sensitivity : The R-configuration of 4-ethyl-1,2-dimethoxybenzene is critical for binding FKBP12 in molecular glues; the S-configuration abolishes affinity . This specificity highlights the importance of substituent geometry in biological and synthetic contexts.

Antifungal Mechanism : The free ligand inhibits C. gloeosporioides by damaging cell walls and suppressing spore germination, with transcriptome data linking this to energy metabolism disruption .

Aroma Contribution: In Pu-erh tea, 4-ethyl-1,2-dimethoxybenzene contributes to "aged" and "musty" notes, with recovery rates up to 81.66% in salting-out distillation .

Data Tables

Table 1: Comparison of Grignard Reagents

Compound Substituents Reactivity Key Applications
This compound 4-ethyl, 1,2-methoxy Moderate Synthesis of ethyl-substituted aromatics
3,4-Dimethoxyphenylmagnesium Bromide 3,4-methoxy High Lignan synthesis
Phenylmagnesium Bromide None Very high General organic synthesis

Table 2: Physicochemical Properties of Related Magnesium Salts

Compound Conductivity (S/cm) Activation Energy (Ea) Solvent
MgBr₂/DMSO (0.4 M) 10⁻² 0.15 eV DMSO
Mg(AlCl₂-EtBu)₂/THF 10⁻³ 0.20 eV THF

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